molecular formula C33H48NNaO10S B1262174 Methylprednisolone suleptanate CAS No. 90350-40-6

Methylprednisolone suleptanate

Cat. No.: B1262174
CAS No.: 90350-40-6
M. Wt: 673.8 g/mol
InChI Key: CDMLLMOLWUKNEK-AOHDELFNSA-M
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Description

Methylprednisolone suleptanate, sold under the brand names Medrosol and Promedrol, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. Specifically, it is the C21 suleptanate 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) ester of methylprednisolone. It acts as a prodrug of methylprednisolone, which means it is converted into the active drug methylprednisolone in the body .

Preparation Methods

Chemical Reactions Analysis

Methylprednisolone suleptanate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Esterification: This reaction involves the formation of an ester by reacting an acid with an alcohol.

    Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and hydrolysis. The major products formed from these reactions include various esters and alcohols .

Scientific Research Applications

Methylprednisolone suleptanate has a wide range of scientific research applications, including:

Mechanism of Action

Methylprednisolone suleptanate acts as a prodrug of methylprednisolone. Once administered, it is converted into methylprednisolone in the body. Methylprednisolone exerts its effects by binding to glucocorticoid receptors, which then translocate into the nucleus and regulate gene expression. This leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis. It also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Comparison with Similar Compounds

Methylprednisolone suleptanate is unique in its greater water solubility compared to other methylprednisolone esters, such as methylprednisolone acetate (Depo-Medrol). This makes it more suitable for intravenous administration . Similar compounds include:

This compound’s improved solubility and prodrug nature make it a valuable alternative in clinical settings where rapid and effective anti-inflammatory action is required.

Properties

CAS No.

90350-40-6

Molecular Formula

C33H48NNaO10S

Molecular Weight

673.8 g/mol

IUPAC Name

sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate

InChI

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1

InChI Key

CDMLLMOLWUKNEK-AOHDELFNSA-M

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

90350-40-6

Synonyms

methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate)
methylprednisolone suleptanate
MPSO
PNU-67590A
U 67590A
U-67,590A
U-67590A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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